

# An In-depth Technical Guide to the Chemical Properties of dl-Modhephene

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## Compound of Interest

Compound Name: *dl-Modhephene*

Cat. No.: *B15437454*

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## Introduction

**dl-Modhephene** is a naturally occurring sesquiterpenoid of significant interest due to its unique [3.3.3]propellane carbocyclic framework. First isolated from the toxic plant *Isocoma wrightii*, its novel structure has prompted numerous total synthesis efforts. This document provides a comprehensive overview of the chemical properties of **dl-modhephene**, including its physicochemical characteristics, spectroscopic data, and a detailed experimental protocol for its synthesis, aimed at supporting further research and development.

## Chemical and Physical Properties

**dl-Modhephene** is a hydrocarbon with the molecular formula  $C_{15}H_{24}$  and a molecular weight of 204.35 g/mol <sup>[1]</sup>. Its systematic IUPAC name is (1R,5S,8R)-2,4,4,8-tetramethyltricyclo[3.3.3.0<sup>15</sup>]undec-2-ene <sup>[1]</sup>. The structure of **dl-modhephene** has been unequivocally confirmed through X-ray crystallography of its corresponding diol. While experimentally determined melting and boiling points are not readily available in the literature, calculated values suggest a boiling point of 259.5 °C at 760 mmHg and a melting point of 34.2 °C.

Property	Value	Source
Molecular Formula	C <sub>15</sub> H <sub>24</sub>	PubChem[1]
Molecular Weight	204.35 g/mol	PubChem[1]
IUPAC Name	(1R,5S,8R)-2,4,4,8-tetramethyltricyclo[3.3.3.0 <sup>15</sup> ]undec-2-ene	PubChem[1]
CAS Number	68269-87-4	Cheméo[2]
Calculated Boiling Point	259.5 ± 0.0 °C at 760 mmHg	Cheméo[2]
Calculated Melting Point	34.2 ± 0.0 °C	Cheméo[2]
Calculated Water Solubility	0.00018 g/L	Cheméo[2]
Calculated LogP	4.56	Cheméo[2]

## Spectroscopic Data

The structural elucidation of **dl-modhephene** has been supported by various spectroscopic techniques.

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum of **dl-modhephene** shows 15 distinct signals corresponding to its carbon skeleton. A reference spectrum is available in public databases.[1]

Note: Detailed peak assignments for the <sup>13</sup>C NMR spectrum are not currently available in the cited literature.

## Mass Spectrometry

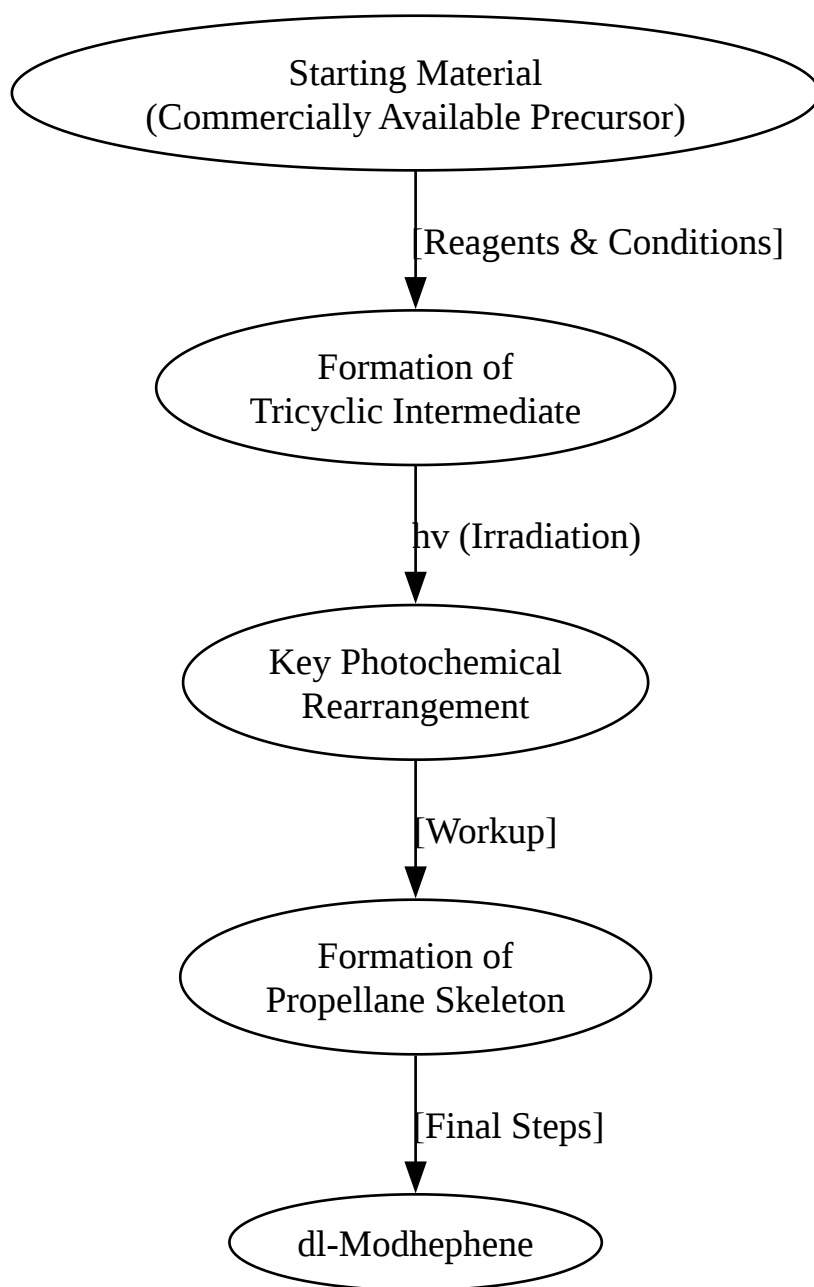
The mass spectrum of **dl-modhephene** is characterized by a molecular ion peak corresponding to its molecular weight. The Kovats retention index, a measure used in gas chromatography, has been reported as 1374 and 1383 on a semi-standard non-polar column. [1]

Note: A detailed fragmentation pattern for the mass spectrum of **dl-modhephene** is not currently available in the cited literature.

## Experimental Protocols: Total Synthesis of (±)-Modhephene

One of the notable total syntheses of (±)-modhephene was achieved by Mehta and Subrahmanyam in 1985.<sup>[3][4]</sup> This synthesis features a key photochemical oxa-di-π-methane rearrangement to construct the challenging [3.3.3]propellane core.<sup>[3]</sup>

### Synthetic Pathway Overview



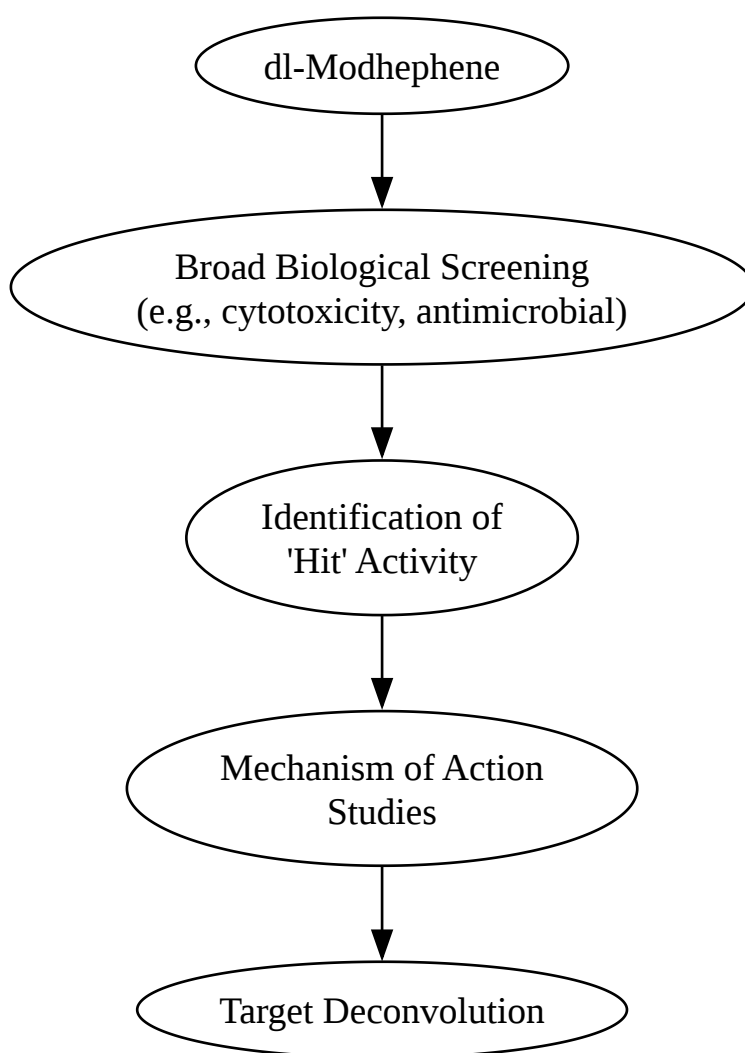
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Note: The full, detailed experimental procedures from the primary literature, including specific reagents, concentrations, reaction times, and purification methods, are not available in the publicly accessible abstracts and communications. Access to the full research articles is required to provide a replicable protocol.

## Biological Activity

Currently, there is a significant lack of data regarding the specific biological activities of **dl-modhephene**. As a sesquiterpenoid isolated from *Isocoma wrightii*, a plant known to be toxic to livestock, it is plausible that **dl-modhephene** contributes to this toxicity. Sesquiterpenes as a class of compounds are known to exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.[5] Further investigation into the pharmacology of **dl-modhephene** is warranted to elucidate its potential biological targets and mechanisms of action.

## Potential Research Directions



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## Conclusion

**dl-Modhephene** remains a fascinating molecule for both synthetic chemists and pharmacologists. While its fundamental chemical properties are established, there is a clear need for more detailed experimental data, particularly comprehensive spectroscopic analysis with full peak assignments and a thorough investigation of its biological activities. The synthetic routes developed provide a solid foundation for obtaining the necessary quantities of this compound to enable such studies. This technical guide serves as a summary of the current knowledge and a call to action for further research into the intriguing properties of **dl-modhephene**.

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## References

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